N-benzyloxycarbonyl-L-leucylglycine

Catalog No.
S783303
CAS No.
2706-38-9
M.F
C16H22N2O5
M. Wt
322.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyloxycarbonyl-L-leucylglycine

CAS Number

2706-38-9

Product Name

N-benzyloxycarbonyl-L-leucylglycine

IUPAC Name

2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

InChI

InChI=1S/C16H22N2O5/c1-11(2)8-13(15(21)17-9-14(19)20)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20)

InChI Key

YJNQRRCNDSQTQO-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Peptide Synthesis

Z-Leu-Gly is a key building block in peptide synthesis, particularly for the creation of small peptides or the C-terminal portion of larger ones. The Z group acts as a protecting group for the leucine's amino group, ensuring it doesn't participate in unwanted reactions during peptide chain assembly. Once the desired peptide sequence is formed, the Z group can be selectively removed under specific conditions to reveal the free amino group at the N-terminus [1]. This allows for further manipulation or conjugation with other molecules.

Here are some resources for peptide synthesis using Z-Leu-Gly:

  • "[A Beginner's Guide to Solid-Phase Peptide Synthesis]"() by M. Bodanszky in Peptide Chemistry: A Practical Workbook (2005)

Study of Enzyme Specificity

Z-Leu-Gly can be used as a substrate to study the substrate specificity of proteases (enzymes that cleave peptide bonds). The presence or absence of cleavage activity by a specific protease can provide insights into its preferred amino acid sequence for peptide bond hydrolysis. Modifying the amino acid composition of Z-Leu-Gly can further elucidate the protease's recognition and binding site for substrates [2].

  • "[Enzymatic Assay of Trypsin-Like Proteases]"() by N.E. Rawlings and A.J. Barrett in Methods in Enzymology (1994)

Model Peptide for Biophysical Studies

Due to its relatively simple structure, Z-Leu-Gly can serve as a model peptide for various biophysical studies, such as investigations into protein-peptide interactions, peptide folding dynamics, and membrane permeability. The presence of the aromatic Z group and the aliphatic side chain of leucine can provide valuable information about the interactions between the peptide and other molecules or biological environments [3].

  • "[Conformational Analysis of Peptides Using Nuclear Magnetic Resonance Spectroscopy]"() by C.D. Schlamadinger and K. Wüthrich in Annual Review of Biophysics and Biomolecular Structure (1994)

N-benzyloxycarbonyl-L-leucylglycine is a dipeptide derivative formed from L-leucine and glycine, with a benzyloxycarbonyl protective group on the nitrogen of L-leucine. This compound has the molecular formula C14H19N2O4C_{14}H_{19}N_{2}O_{4} and a molecular weight of approximately 265.31 g/mol. It appears as a colorless to light yellow liquid and is primarily utilized in peptide synthesis and research applications due to its stability and reactivity in various

Z-Leu-Gly itself does not possess a specific mechanism of action in biological systems. Its primary function is as a protected dipeptide unit for peptide synthesis. Once incorporated into a larger peptide sequence, the specific activity will depend on the overall structure and function of the resulting peptide.

  • Dust inhalation: Avoid inhaling dust particles as it may cause irritation to the respiratory tract.
  • Skin and eye contact: Wear gloves and safety glasses to prevent skin and eye irritation.
  • Proper disposal: Dispose of according to local regulations for laboratory waste.
Typical of amino acids and peptides. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the benzyloxycarbonyl group can be removed, yielding L-leucylglycine.
  • Coupling Reactions: It can react with other amino acids or peptide derivatives to form larger peptides through amide bond formation.
  • Deprotection Reactions: The benzyloxycarbonyl group can be selectively removed using hydrogenation or acid treatment, facilitating further functionalization or incorporation into larger peptide sequences .

The synthesis of N-benzyloxycarbonyl-L-leucylglycine typically involves:

  • Protection of L-leucine: The amino group of L-leucine is protected using benzyloxycarbonyl chloride.
  • Coupling with Glycine: The protected L-leucine is then reacted with glycine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) to facilitate amide bond formation.
  • Purification: The product is purified using techniques such as chromatography to isolate N-benzyloxycarbonyl-L-leucylglycine from unreacted starting materials and by-products .

N-benzyloxycarbonyl-L-leucylglycine finds applications in various fields:

  • Peptide Synthesis: It is used as a building block in the synthesis of more complex peptides.
  • Drug Development: Its derivatives may serve as potential therapeutic agents due to their biological properties.
  • Research: Utilized in studies exploring amino acid interactions and peptide functionalities .

Interaction studies involving N-benzyloxycarbonyl-L-leucylglycine focus on its reactivity with other amino acids and peptides. These studies often assess how the protective group influences the reactivity and stability of the amino acid during synthesis processes. Additionally, investigations into its interactions with enzymes involved in peptide bond formation can provide insights into its utility in biocatalysis and pharmaceutical applications .

N-benzyloxycarbonyl-L-leucylglycine shares structural similarities with various other amino acid derivatives. Some notable compounds include:

  • N-Benzyloxycarbonyl-L-leucine: A single amino acid derivative that serves as a precursor for peptide synthesis.
  • N-Acetyl-L-glycine: Another amino acid derivative that differs by having an acetyl group instead of a benzyloxycarbonyl group.
  • N-Carbobenzoxy-L-glycine: Similar in structure but with a carbobenzoxy protective group, affecting its reactivity and stability.
CompoundMolecular FormulaUnique Features
N-Benzyloxycarbonyl-L-leucineC14H19NO4Single amino acid derivative
N-Acetyl-L-glycineC6H11NO3Acetyl group instead of benzyloxycarbonyl
N-Carbobenzoxy-L-glycineC10H11NO4Carbobenzoxy protective group

N-benzyloxycarbonyl-L-leucylglycine's uniqueness lies in its combination of two amino acids with a specific protective group, allowing for diverse applications in peptide chemistry and potential therapeutic uses.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

322.15287181 g/mol

Monoisotopic Mass

322.15287181 g/mol

Heavy Atom Count

23

Sequence

LG

Dates

Modify: 2023-08-15

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